molecular formula C12H17F3N4 B12226907 4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

Cat. No.: B12226907
M. Wt: 274.29 g/mol
InChI Key: AZCFWGGDKDTBGT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a piperazine ring bearing a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with 1-(2,2,2-trifluoroethyl)piperazine under controlled conditions.

    Final Product Isolation: The final product is isolated and purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to the presence of both a pyrimidine and a piperazine ring in its structure, along with the trifluoroethyl group. This combination imparts distinct physicochemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C12H17F3N4

Molecular Weight

274.29 g/mol

IUPAC Name

4,5-dimethyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C12H17F3N4/c1-9-10(2)16-8-17-11(9)19-5-3-18(4-6-19)7-12(13,14)15/h8H,3-7H2,1-2H3

InChI Key

AZCFWGGDKDTBGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)CC(F)(F)F)C

Origin of Product

United States

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